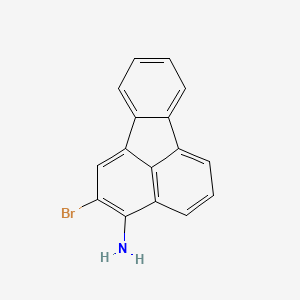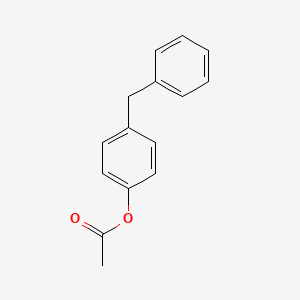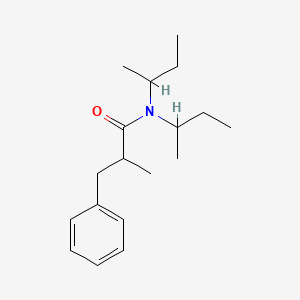
2-Bromofluoranthen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromofluoranthen-3-amine is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a bromine atom attached to the fluoranthene skeleton, which is a fused ring system consisting of multiple benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromofluoranthen-3-amine typically involves the bromination of fluoranthene followed by amination. One common method is the bromination of fluoranthene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated fluoranthene is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromofluoranthen-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiourea.
Major Products Formed
Oxidation: Nitrofluoranthene derivatives.
Reduction: Hydrogenated fluoranthene derivatives.
Substitution: Hydroxyfluoranthene, thiolfluoranthene, and alkylfluoranthene derivatives.
Applications De Recherche Scientifique
2-Bromofluoranthen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromofluoranthen-3-amine involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoranthene: The parent compound without the bromine and amino groups.
2-Bromofluoranthene: Similar structure but lacks the amino group.
3-Aminofluoranthene: Similar structure but lacks the bromine atom.
Uniqueness
2-Bromofluoranthen-3-amine is unique due to the presence of both bromine and amino groups on the fluoranthene skeleton. This dual functionality allows for a diverse range of chemical reactions and interactions, making it a valuable compound for various applications in research and industry.
Propriétés
| 92866-01-8 | |
Formule moléculaire |
C16H10BrN |
Poids moléculaire |
296.16 g/mol |
Nom IUPAC |
2-bromofluoranthen-3-amine |
InChI |
InChI=1S/C16H10BrN/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8H,18H2 |
Clé InChI |
OXVXIPULJHJXCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC(=C4N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/no-structure.png)


![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)


silane](/img/structure/B14362925.png)
